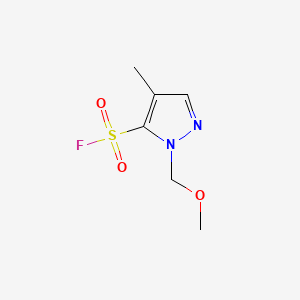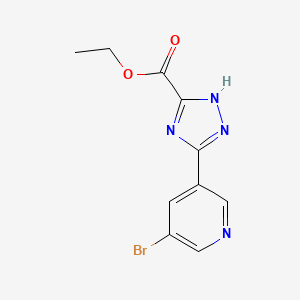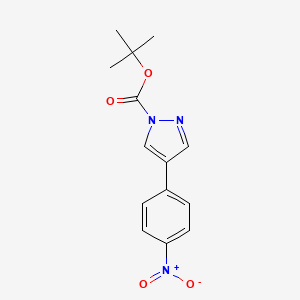![molecular formula C15H14F3NO3 B13516037 3'-(Aminomethyl)-[1,1'-biphenyl]-3-ol; trifluoroacetic acid](/img/structure/B13516037.png)
3'-(Aminomethyl)-[1,1'-biphenyl]-3-ol; trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-(Aminomethyl)-[1,1’-biphenyl]-3-ol; trifluoroacetic acid is a compound that combines the structural features of biphenyl and trifluoroacetic acid. The biphenyl moiety is known for its stability and versatility in organic synthesis, while trifluoroacetic acid is a strong acid commonly used in organic chemistry for various purposes, including as a solvent and a reagent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Aminomethyl)-[1,1’-biphenyl]-3-ol typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction. This involves the reaction of the biphenyl aldehyde with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in 3’-(Aminomethyl)-[1,1’-biphenyl]-3-ol can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the functional groups present. For example, the nitro group can be reduced to an amine using hydrogen gas and a palladium catalyst.
Substitution: The aromatic rings in the biphenyl moiety can undergo electrophilic aromatic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated biphenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, 3’-(Aminomethyl)-[1,1’-biphenyl]-3-ol is used as an intermediate in the synthesis of more complex organic molecules. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features allow it to bind to various biological targets, making it useful in drug discovery and development.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activity. Research into its potential therapeutic applications could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, 3’-(Aminomethyl)-[1,1’-biphenyl]-3-ol can be used in the production of polymers, dyes, and other specialty chemicals. Its unique properties make it suitable for use in high-performance materials.
作用機序
The mechanism of action of 3’-(Aminomethyl)-[1,1’-biphenyl]-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with biological targets, while the biphenyl moiety can engage in hydrophobic interactions. These interactions can alter the function of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Biphenyl-3-ol: Lacks the aminomethyl group, making it less versatile in terms of chemical reactivity.
3’-(Aminomethyl)-[1,1’-biphenyl]: Lacks the hydroxyl group, which reduces its ability to participate in hydrogen bonding.
Trifluoroacetic acid: A strong acid used in organic synthesis, but lacks the biphenyl structure.
Uniqueness
3’-(Aminomethyl)-[1,1’-biphenyl]-3-ol is unique due to the presence of both the aminomethyl and hydroxyl groups on the biphenyl core. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
特性
分子式 |
C15H14F3NO3 |
|---|---|
分子量 |
313.27 g/mol |
IUPAC名 |
3-[3-(aminomethyl)phenyl]phenol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H13NO.C2HF3O2/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12;3-2(4,5)1(6)7/h1-8,15H,9,14H2;(H,6,7) |
InChIキー |
UQUJMJJHRPCMGF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)O)CN.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Ethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B13515964.png)
![(3E)-N-(2-aminoethyl)-3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide hydrochloride](/img/structure/B13515972.png)
![1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13515978.png)
![2-Aminoimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B13515981.png)




![1-[4-(Bromomethyl)phenoxy]-2-methylbenzene](/img/structure/B13516003.png)




